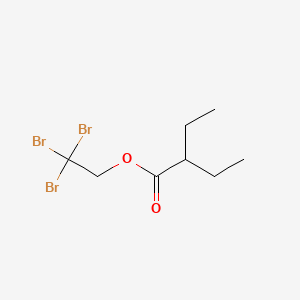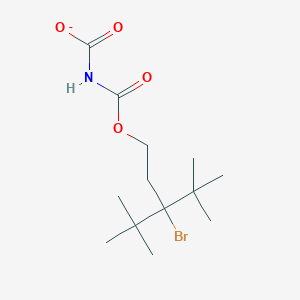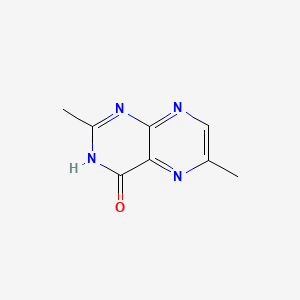
Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of butyric acid, where the hydrogen atoms in the butyric acid molecule are replaced by ethyl and tribromoethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester typically involves the esterification of butyric acid with 2,2,2-tribromoethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as:
Butyric acid+2,2,2-tribromoethanol→Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield butyric acid and 2,2,2-tribromoethanol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The tribromoethyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Butyric acid and 2,2,2-tribromoethanol.
Reduction: 2-ethylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving esterases and other enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, releasing butyric acid and 2,2,2-tribromoethanol. The tribromoethyl group may also interact with other biomolecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Butyric acid, 2-methyl-, ethyl ester: Another ester derivative of butyric acid with different substituents.
2-Bromo-2-ethylbutyric acid 2,2,2-tribromoethyl ester: A closely related compound with a similar structure but different substituents.
Uniqueness: Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester is unique due to the presence of the tribromoethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic and industrial applications where such properties are desired.
Propriétés
Numéro CAS |
63867-17-4 |
|---|---|
Formule moléculaire |
C8H13Br3O2 |
Poids moléculaire |
380.90 g/mol |
Nom IUPAC |
2,2,2-tribromoethyl 2-ethylbutanoate |
InChI |
InChI=1S/C8H13Br3O2/c1-3-6(4-2)7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3 |
Clé InChI |
KRTPZDITOONUEW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)OCC(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)

amino}ethan-1-ol](/img/structure/B13954546.png)



![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide](/img/structure/B13954559.png)
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13954566.png)

![2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13954589.png)
![8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954592.png)
![Furo[3,4-f][1,3]benzothiazole](/img/structure/B13954603.png)

